molecular formula C9H13NO2S B11762484 (1R)-1-(3-methanesulfonylphenyl)ethan-1-amine

(1R)-1-(3-methanesulfonylphenyl)ethan-1-amine

Katalognummer: B11762484
Molekulargewicht: 199.27 g/mol
InChI-Schlüssel: OZXBHQHDKSSLMS-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-1-(3-methanesulfonylphenyl)ethan-1-amine is an organic compound characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to an ethanamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3-methanesulfonylphenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-methanesulfonylbenzaldehyde.

    Reductive Amination: The aldehyde group of 3-methanesulfonylbenzaldehyde is subjected to reductive amination using an appropriate amine source, such as ®-1-phenylethylamine, in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.

    Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize product yield and purity.

    Automated Purification Systems: Employing automated chromatography systems for large-scale purification.

Analyse Chemischer Reaktionen

Types of Reactions: (1R)-1-(3-methanesulfonylphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Primary amines.

    Substitution Products: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(1R)-1-(3-methanesulfonylphenyl)ethan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Industrial Applications: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1R)-1-(3-methanesulfonylphenyl)ethan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

    (1R)-1-(3-methylphenyl)ethan-1-amine: Lacks the methanesulfonyl group, resulting in different chemical properties.

    (1R)-1-(3-chlorophenyl)ethan-1-amine: Contains a chlorine substituent instead of the methanesulfonyl group, affecting its reactivity and applications.

    (1R)-1-(3-nitrophenyl)ethan-1-amine:

Uniqueness: The presence of the methanesulfonyl group in (1R)-1-(3-methanesulfonylphenyl)ethan-1-amine imparts unique chemical properties, such as increased polarity and potential for specific interactions with biological targets, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C9H13NO2S

Molekulargewicht

199.27 g/mol

IUPAC-Name

(1R)-1-(3-methylsulfonylphenyl)ethanamine

InChI

InChI=1S/C9H13NO2S/c1-7(10)8-4-3-5-9(6-8)13(2,11)12/h3-7H,10H2,1-2H3/t7-/m1/s1

InChI-Schlüssel

OZXBHQHDKSSLMS-SSDOTTSWSA-N

Isomerische SMILES

C[C@H](C1=CC(=CC=C1)S(=O)(=O)C)N

Kanonische SMILES

CC(C1=CC(=CC=C1)S(=O)(=O)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.